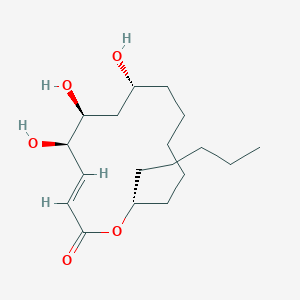![molecular formula C23H29N3O2S B10790322 N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine](/img/structure/B10790322.png)
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine is a complex organic compound that features a benzothiazole moiety and a substituted cyclohexane diamine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate phenyl derivatives. The reaction conditions often include the use of coupling agents and catalysts to facilitate the formation of the desired product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid derivatives under controlled conditions to yield the intermediate compounds, which are then further reacted with suitable reagents to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
化学反応の分析
Types of Reactions
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the benzothiazole or cyclohexane rings .
科学的研究の応用
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine is unique due to its specific substitution pattern on the benzothiazole and cyclohexane rings, which may confer distinct biological activities and chemical properties compared to similar compounds .
特性
分子式 |
C23H29N3O2S |
|---|---|
分子量 |
411.6 g/mol |
IUPAC名 |
1-N-(1,3-benzothiazol-2-ylmethyl)-4-N-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C23H29N3O2S/c1-3-28-21-14-18(12-13-20(21)27-2)25-17-10-8-16(9-11-17)24-15-23-26-19-6-4-5-7-22(19)29-23/h4-7,12-14,16-17,24-25H,3,8-11,15H2,1-2H3 |
InChIキー |
IEFUXYCUDWQTPN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)NC2CCC(CC2)NCC3=NC4=CC=CC=C4S3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-Chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B10790252.png)
![(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline](/img/structure/B10790254.png)
![2-(1-(3,5-Diethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxamide](/img/structure/B10790256.png)
![2-(1-(3,5-Diethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B10790257.png)
![N-(2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B10790258.png)

![N-(1-(4-amino-3,5-diethoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790267.png)
![N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790276.png)
![4-((4-(Benzo[d]oxazol-2-ylamino)piperidin-1-yl)methyl)-2-ethoxyphenol](/img/structure/B10790279.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate](/img/structure/B10790280.png)
![N-(1-(3-ethoxy-4-methylbenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790285.png)
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B10790300.png)
![N-(1-(3-(2-fluoroethoxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790304.png)
![5-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790307.png)
